molecular formula C16H17NO3 B1609894 (S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid CAS No. 212556-04-2

(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid

Cat. No.: B1609894
CAS No.: 212556-04-2
M. Wt: 271.31 g/mol
InChI Key: AUSXHLAOQYCBAR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid typically involves the reaction of (S)-(-)-1-(1-Naphthyl)ethylamine with succinic anhydride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthyl acetic acid derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid
  • (S)-(-)-1-(1-Naphthyl)ethylamine
  • (S)-(+)-1-(1-Naphthyl)ethyl isocyanate

Uniqueness

(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to its enantiomer, ®-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid, the (S)-(-) form may exhibit different binding affinities and activities, making it valuable for selective applications in research and industry.

Properties

IUPAC Name

4-[[(1S)-1-naphthalen-1-ylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXHLAOQYCBAR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443503
Record name (S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212556-04-2
Record name (S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Reactant of Route 2
Reactant of Route 2
(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Reactant of Route 3
Reactant of Route 3
(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Reactant of Route 4
Reactant of Route 4
(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Reactant of Route 5
Reactant of Route 5
(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid
Reactant of Route 6
Reactant of Route 6
(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.